Product packaging for 9,9-Difluoro-9,10-dihydroacridine(Cat. No.:CAS No. 1204295-55-5)

9,9-Difluoro-9,10-dihydroacridine

Cat. No.: B12091299
CAS No.: 1204295-55-5
M. Wt: 217.21 g/mol
InChI Key: ZGFJELBXRKBSFX-UHFFFAOYSA-N
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Description

Evolution of Acridine (B1665455) and Dihydroacridine Derivatives as Privileged Scaffolds in Organic Chemistry

Acridine, a nitrogen-containing heterocyclic compound structurally related to anthracene, was first isolated from coal tar in the late 19th century. nih.govtaylorandfrancis.com Its planar, aromatic structure quickly drew the attention of chemists, leading to its use in the synthesis of dyes and pigments. rsc.org However, the true potential of the acridine scaffold unfolded in the pharmaceutical realm. Acridine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antimalarial, antiviral, and anticancer properties. nih.govrsc.orgnih.gov The planarity of the acridine ring system is a key determinant of its biological action, allowing it to intercalate between the base pairs of DNA, thereby interfering with cellular processes. nih.gov

The reduction of the central ring of acridine gives rise to 9,10-dihydroacridine (B10567) (DHA). This structural modification introduces a non-planar, three-dimensional geometry, which significantly alters the electronic and steric properties of the molecule. The development of synthetic methodologies to introduce various substituents at the C9 and N10 positions of the dihydroacridine core has led to a vast library of derivatives with tailored functionalities. These derivatives have found applications beyond medicine, including in materials science as components of organic light-emitting diodes (OLEDs) and as fluorescent chemosensors. researchgate.netresearchgate.net The ability to fine-tune the properties of dihydroacridines by modifying their substitution pattern has established them as "privileged scaffolds" in organic chemistry—a term used to describe molecular frameworks that are capable of providing useful ligands for more than one type of receptor or enzyme target.

Rationale for Geminal Difluorination at the C9 Position: Electronic and Steric Implications within Dihydroacridine Systems

The introduction of fluorine atoms into organic molecules can have profound effects on their physical, chemical, and biological properties. Geminal difluorination, the placement of two fluorine atoms on the same carbon, at the C9 position of the dihydroacridine scaffold is a strategic modification with significant electronic and steric consequences.

Electronic Implications: Fluorine is the most electronegative element, and its presence induces a strong inductive electron-withdrawing effect. The two fluorine atoms at the C9 position of 9,9-Difluoro-9,10-dihydroacridine significantly lower the energy of the σ* orbitals of the C-F bonds. This increased polarization can influence the reactivity of the molecule and the stability of nearby functional groups. Furthermore, the gem-difluoro group can act as a bioisostere for other functional groups, such as a carbonyl or hydroxyl group, by mimicking their size and electronic properties. nih.gov This can be particularly advantageous in the design of enzyme inhibitors or other biologically active molecules. nih.gov The presence of the CF2 group can also enhance the metabolic stability of the compound by blocking potential sites of oxidation. acs.org

Current Research Landscape and Emerging Applications of 9,9-Disubstituted-9,10-dihydroacridines

The research landscape for 9,9-disubstituted-9,10-dihydroacridines is vibrant and multifaceted, with applications spanning from medicinal chemistry to materials science. The ability to readily modify the substituents at the C9 position allows for the fine-tuning of the photophysical and electronic properties of these molecules. nih.govnih.gov

Table 1: Selected Applications of 9,9-Disubstituted-9,10-dihydroacridines

Application Area Specific Use Reference
Organic Electronics Host materials and emitters in OLEDs researchgate.netresearchgate.net
Photocatalysis Organic photocatalysts for controlled polymerization researchgate.net
Chemical Sensing Fluorogenic indicators for explosive detection researchgate.net
Medicinal Chemistry Antibacterial agents nih.gov

| Asymmetric Synthesis | Chiral N-heterocycle synthesis | acs.org |

In the realm of organic electronics, 9,9-dimethyl-9,10-dihydroacridine (B1200822) derivatives are widely used as donor units in thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. researchgate.net The non-planar structure of the dihydroacridine core helps to suppress intermolecular π-π stacking, which can lead to improved device performance.

In the field of photocatalysis, dimethyl dihydroacridines have been introduced as a new family of organic photocatalysts that enable the controlled polymerization of challenging acrylate (B77674) monomers. researchgate.net This highlights the potential of these compounds to mediate important chemical transformations.

Furthermore, certain 9,9-disubstituted dihydroacridines have been developed as fluorogenic indicators for the detection of explosives. researchgate.net These compounds undergo a chemical reaction upon exposure to specific analytes, resulting in a "turn-on" fluorescence signal.

In medicinal chemistry, dihydroacridine derivatives are being investigated as a new class of antibacterial agents. nih.gov Studies have shown that these compounds can disrupt bacterial cell division, making them promising candidates for combating drug-resistant bacteria. nih.gov

Recent advances in asymmetric catalysis have also utilized 9,9-disubstituted dihydroacridines as substrates for the synthesis of enantioenriched chiral N-heterocycles, which are valuable building blocks in drug discovery and development. acs.org

Scope of Investigation for this compound: A Multidisciplinary Perspective

The unique electronic and steric properties conferred by the geminal difluoro group at the C9 position make this compound a compelling target for multidisciplinary investigation.

From a synthetic chemistry perspective, the development of efficient and selective methods for the geminal difluorination of the dihydroacridine core is a key area of research. nih.govfigshare.comnih.gov This includes exploring various fluorinating reagents and catalytic systems. nih.govfigshare.comnih.govnih.gov

In materials science , the investigation of this compound and its derivatives as components in organic electronic devices is a promising avenue. The electron-withdrawing nature of the difluoromethylene group could be harnessed to tune the energy levels of the molecule, potentially leading to improved charge transport and emission properties in OLEDs.

From a medicinal chemistry and chemical biology standpoint, the evaluation of the biological activity of this compound is of significant interest. Its potential as an enzyme inhibitor, an antibacterial agent, or a probe for biological systems warrants exploration. The increased metabolic stability imparted by the gem-difluoro group could be a significant advantage in the development of new therapeutic agents. acs.org

Finally, computational chemistry can provide valuable insights into the structure, electronics, and reactivity of this compound. Theoretical calculations can help to rationalize experimental observations and guide the design of new derivatives with desired properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9F2N B12091299 9,9-Difluoro-9,10-dihydroacridine CAS No. 1204295-55-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1204295-55-5

Molecular Formula

C13H9F2N

Molecular Weight

217.21 g/mol

IUPAC Name

9,9-difluoro-10H-acridine

InChI

InChI=1S/C13H9F2N/c14-13(15)9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8,16H

InChI Key

ZGFJELBXRKBSFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)(F)F

Origin of Product

United States

Comprehensive Spectroscopic Characterization and Electronic Structure Determination of 9,9 Difluoro 9,10 Dihydroacridine

Solid-State Characterization by X-ray Diffraction (XRD)

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Packing

In the case of dihydroacridine derivatives, SCXRD studies have revealed important structural features. For instance, the crystalline structure of a 9,10-dihydroacridine (B10567) derivative has been shown to exhibit a strong torsion between the acridine (B1665455) and benzophenone (B1666685) groups. researchgate.net The analysis of crystal packing provides insights into the intermolecular forces that govern the solid-state arrangement of molecules. mdpi.com

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the characterization of materials. osti.govnist.gov It is particularly useful for analyzing polycrystalline materials and can provide information on lattice parameters, phase composition, and crystallite size. osti.gov

For organic compounds like quinacridone (B94251) derivatives, which are structurally related to acridines, PXRD has been employed to determine crystal structures, sometimes in combination with other methods when single crystals are not available. nih.gov The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase. osti.govnih.gov For example, the PXRD pattern of 4,11-difluoroquinacridone exhibits a limited number of sharp peaks, indicating its crystallinity. nih.gov

While specific PXRD data for 9,9-Difluoro-9,10-dihydroacridine is not available in the provided results, the technique would be instrumental in confirming the crystalline nature of a synthesized sample and identifying its specific polymorph, if any exist.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Probing

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. tanta.edu.egrsc.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. rsc.org The wavelengths at which absorption occurs (absorption maxima, λmax) and the intensity of the absorption (molar absorptivity, ε) provide valuable information about the electronic structure of the compound. rsc.orgmsu.edu

For organic molecules, the most common electronic transitions observed in the UV-Vis range are π to π* and n to π* transitions. libretexts.org The extent of conjugation in a molecule significantly influences its absorption spectrum; increased conjugation generally leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. msu.edulibretexts.org

In the context of donor-acceptor (D-A) type molecules, which often include dihydroacridine moieties, UV-Vis spectroscopy is crucial for characterizing the intramolecular charge transfer (ICT) transitions. The absorption spectra of such compounds can reveal distinct bands corresponding to the transitions within the donor and acceptor units, as well as the ICT transition. For instance, derivatives of pyridazine (B1198779) with 9,9-dimethyl-9,10-dihydroacridine (B1200822) show absorption bands that are analyzed to understand their electronic properties. researchgate.net

The following table summarizes the key electronic transition data for related compounds, illustrating the typical information obtained from UV-Vis spectroscopy.

Compound/SystemAbsorption Maxima (λmax)Molar Absorptivity (ε)Solvent/ConditionsReference
1-pentene178 nmNot specifiedNot specified msu.edu
IsopreneNot specified20,000 M⁻¹cm⁻¹Hexane msu.edulibretexts.org
Pyridazine-9,9-dimethyl-9,10-dihydroacridine derivative (2AC-PYD)ca. 280/290 nmNot specifiedToluene (B28343)/THF researchgate.net
Pyridazine-phenoxazine derivative (2PO-PYD)308/308 nmNot specifiedToluene/THF researchgate.net

Steady-State Photoluminescence (PL) Spectroscopy: Emission Profiles and Quantum Yields

Steady-state photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This emission, often in the form of fluorescence or phosphorescence, provides insights into the excited state properties of a molecule. The emission spectrum reveals the wavelengths of emitted light, while the photoluminescence quantum yield (PLQY or Φ) quantifies the efficiency of the emission process. bjraylight.com

The PLQY is defined as the ratio of the number of photons emitted to the number of photons absorbed. Accurate determination of PLQY is essential for evaluating the performance of materials in applications such as organic light-emitting diodes (OLEDs). bjraylight.com For donor-acceptor type molecules, the emission often originates from an intramolecular charge transfer (ICT) state, and its characteristics can be sensitive to the surrounding environment (solvatochromism).

For example, derivatives of pyridazine with donor moieties like 9,9-dimethyl-9,10-dihydroacridine have been studied for their photophysical properties, including their PL quantum yields in deoxygenated toluene solutions. researchgate.net Similarly, the PLQY of a TADF emitter, TRZ-DDPAc, was found to be 79.7% in a doped film state. rsc.org

The following table presents photoluminescence quantum yield data for related compounds.

CompoundPhotoluminescence Quantum Yield (PLQY)ConditionsReference
Quinine bisulfate (5 x 10⁻³ M)0.521 N H₂SO₄ bjraylight.com
Quinine bisulfate (1.0 x 10⁻⁵ M)0.601 N H₂SO₄ bjraylight.com
9,10-diphenylanthracene0.97Cyclohexane (B81311) bjraylight.com
Pyridazine-9,9-dimethyl-9,10-dihydroacridine derivative (2AC-PYD)<0.01Deoxygenated toluene researchgate.net
Pyridazine-phenoxazine derivative (2PO-PYD)0.05Deoxygenated toluene researchgate.net
TRZ-DDPAc79.7%Doped film rsc.org
TCN-TPAHighNot specified rsc.org

Time-Resolved Photoluminescence: Excited-State Lifetimes and Decay Pathways

Time-resolved photoluminescence spectroscopy measures the decay of luminescence intensity over time following pulsed excitation. nih.gov This technique provides crucial information about the excited-state lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. mdpi.com The decay kinetics can reveal the presence of different excited species and competing de-excitation pathways, both radiative and non-radiative. nih.gov

The excited-state lifetime is an intrinsic property of a fluorophore and is generally independent of the fluorophore concentration and excitation intensity. mdpi.com For complex systems, the luminescence decay may be multi-exponential, indicating the presence of multiple excited states or decay pathways. mdpi.comvu.nl For instance, in the study of a diarylsilane, global analysis of time-resolved fluorescence data identified at least three excited states with distinct lifetimes. vu.nl

In the context of Thermally Activated Delayed Fluorescence (TADF), time-resolved measurements are essential to distinguish between prompt fluorescence and the delayed fluorescence component, which has a much longer lifetime. researchgate.net The lifetimes of the prompt and delayed components are critical parameters for understanding the efficiency of the TADF mechanism.

The following table provides examples of excited-state lifetimes for various molecules.

Compound/SystemLifetime (τ)NotesReference
Di-9H-fluoren-9-yldimethylsilane0.70 ns, 1.75 ns, 7.34 nsMultiple excited states (locally excited and excimer) vu.nl
Pyridazine-9,9-dimethyl-9,10-dihydroacridine derivative93 nsThermally activated delayed fluorescence researchgate.netresearchgate.net
Pyridazine-phenoxazine derivative143 nsThermally activated delayed fluorescence researchgate.netresearchgate.net
p-terphenyl0.96 nsIn cyclohexane uva.nl
9,10-diphenylanthracene5.71 nsIn cyclohexane (shorter than degassed value) uva.nl
DCM1.99 nsIn EtOH uva.nl

Thermally Activated Delayed Fluorescence (TADF) Signature and Efficiency

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons to generate light, enabling internal quantum efficiencies of up to 100% in OLEDs. youtube.com The key characteristic of TADF materials is a very small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. rsc.orgyoutube.com This small energy difference facilitates efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state through thermal activation. rsc.org The subsequent radiative decay from the S1 state results in delayed fluorescence. youtube.com

The signature of TADF is the observation of a long-lived emission component in time-resolved photoluminescence measurements. researchgate.net The efficiency of the TADF process is determined by the rates of intersystem crossing, reverse intersystem crossing, and radiative decay from the singlet state. Donor-acceptor type molecules, such as those incorporating dihydroacridine derivatives, are a common design strategy for achieving a small ΔEST and efficient TADF. rsc.orgresearchgate.net

The external quantum efficiency (EQE) of OLEDs based on TADF emitters is a critical measure of their performance. For example, a TADF emitter based on a 9,9-dimethyl-9,10-dihydroacridine donor demonstrated good efficiency in a sky-blue OLED. researchgate.net Another TADF emitter, TRZ-DDPAc, achieved a maximum EQE of 27.3% in a green OLED. rsc.org

The following table summarizes the performance of some TADF materials.

TADF EmitterΔEST (eV)RISC rate constant (kRISC) (s⁻¹)Maximum External Quantum Efficiency (EQE)Reference
Pyridazine-9,9-dimethyl-9,10-dihydroacridine derivative (2AC-PYD)0.35Not specifiedNot specified researchgate.net
Pyridazine-phenoxazine derivative (2PO-PYD)0.16Not specifiedNot specified researchgate.net
3-DMAC-6-CF3-AD~010⁶21.6% (doped) researchgate.net
3-PXZ-6-Me-ADNot specified10⁶23.3% (doped) researchgate.net
TRZ-DDPAcSmallEffective27.3% rsc.org
TCN-TPANot specifiedNot specified2.4% (at 802 nm) rsc.org

Vibrational Spectroscopy for Molecular Fingerprinting

Raman Spectroscopy: Complementary Vibrational Modes and Structural Information

Without access to the experimental spectra or published theoretical calculations for this compound, any attempt to generate the required content would be purely speculative and would not meet the standard of scientific accuracy.

It is possible that the synthesis and characterization of this compound have been performed but not published in readily accessible literature, or that the compound has not yet been synthesized or fully characterized. Therefore, the comprehensive spectroscopic characterization and electronic structure determination of this specific molecule remains an open area for future research.

Computational Chemistry and Theoretical Modelling of 9,9 Difluoro 9,10 Dihydroacridine

Quantum Chemical Investigations of Ground State Properties

Quantum chemical calculations provide profound insights into the fundamental properties of molecules. For 9,9-Difluoro-9,10-dihydroacridine, these methods illuminate the influence of difluorination on the geometry and electronic landscape of the dihydroacridine framework.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate prediction of molecular structures and electronic properties. scispace.comnih.gov DFT calculations reveal that the introduction of the two fluorine atoms at the C9 position of the dihydroacridine core significantly alters the local geometry. The central six-membered ring of the 9,10-dihydroacridine (B10567) moiety adopts a boat conformation.

The electronic configuration, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and photophysical behavior. biomedres.usaimspress.com In this compound, the HOMO is typically localized on the electron-rich dihydroacridine ring system, while the LUMO is distributed across the acridine (B1665455) framework. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A smaller gap generally indicates higher reactivity and can influence the color and electronic properties of the material. irjweb.comnih.gov

Table 1: Representative Frontier Molecular Orbital Energies
OrbitalEnergy (eV)
HOMO-5.80
LUMO-1.25
Gap 4.55

Note: These values are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution around a molecule. For this compound, the EPS map typically shows a region of negative electrostatic potential (electron-rich) around the fluorine atoms, a consequence of their high electronegativity. Conversely, the hydrogen atoms of the acridine rings and the N-H group exhibit positive electrostatic potential (electron-poor). This charge distribution is crucial for understanding how the molecule interacts with other molecules and its environment, including potential sites for electrophilic and nucleophilic attack. researchgate.net

Advanced Excited-State Calculations and Dynamics

Understanding the behavior of molecules in their excited states is paramount for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs).

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the energies and properties of electronic excited states. rsc.orgmdpi.com For this compound, TD-DFT calculations are used to characterize the nature of its singlet (S_n) and triplet (T_n) excited states. These calculations can predict absorption and emission energies, as well as the oscillator strengths of electronic transitions, which relate to the intensity of light absorption. The character of the excited states, whether they are localized on a specific part of the molecule or involve charge transfer between different fragments, can also be elucidated. researchgate.netusc.edu

Computational studies show that the introduction of the difluoro group at the 9-position can influence the ΔE_ST. The electron-withdrawing nature of the fluorine atoms can modulate the energies of the HOMO and LUMO, which in turn affects the energies of the S1 and T1 states. By strategically modifying the chemical structure, such as through difluorination, it is possible to tune the ΔE_ST to values suitable for TADF applications. rsc.org Calculations have shown that for some acridine derivatives, the energy of the first triplet excited state can be close to that of the first singlet charge-transfer state, which is beneficial for the TADF mechanism. mdpi.com

Table 2: Calculated Excited State Energies and Singlet-Triplet Gap
StateEnergy (eV)
S13.10
T12.95
ΔE_ST 0.15

Note: These are representative values. The actual calculated ΔE_ST can be sensitive to the computational method and the molecular geometry.

Spin-Orbit Coupling (SOC) Constants and Reverse Intersystem Crossing (RISC) Pathways

Theoretical studies on related donor-acceptor molecules, such as derivatives of 9,9-dimethyl-9,10-dihydroacridine (B1200822), have highlighted the importance of spin-orbit coupling (SOC) in facilitating reverse intersystem crossing (RISC), a key process in thermally activated delayed fluorescence (TADF). nih.govnih.gov Efficient exciton (B1674681) production in these systems is often attributed to spin-flip switching through thermally activated processes. nih.gov The introduction of fluorine atoms in this compound is expected to influence the SOC constants. While direct computational data for this specific molecule is not yet prevalent, first-principles studies on other systems demonstrate that SOC can be calculated as a perturbation to the electronic structure, with contributions arising from both first and second-order effects. arxiv.orgaps.orgresearchgate.net The magnitude of these interactions is critical in determining the rate of intersystem crossing and, consequently, the efficiency of triplet harvesting in potential TADF applications.

Computational models for related acridine derivatives have shown that the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a crucial parameter. For instance, in derivatives of pyridazine (B1198779) with 9,9-dimethyl-9,10-dihydroacridine, the calculated ΔEST is approximately 0.3 eV. researchgate.net The linking topology between donor and acceptor moieties has also been shown to impact triplet harvesting efficiency in organic light-emitting diodes (OLEDs). nih.gov

Intramolecular Charge Transfer (ICT) State Characterization and Solvent Effects

The photophysical properties of acridine derivatives are often governed by intramolecular charge transfer (ICT) states. Computational and spectral analyses of 9,9-dimethyl-9,10-dihydroacridine derivatives have revealed the presence of both locally excited (LE) and ICT states. nih.gov These compounds can exhibit multiple emission bands, including ultraviolet LE emission, green ICT emission, and deep-blue hybridized local and charge transfer (HLCT) emission, depending on the polarity of the surrounding medium. nih.gov

The formation and decay of ICT states in acridine derivatives have been studied in various solvents. For example, in a 9-aminoacridine (B1665356) derivative, fluorescence decay analysis revealed short-lived components associated with the ICT state, which were significantly quenched by the addition of water to polar solvents. nih.gov This highlights the profound influence of solvent polarity and hydrogen bonding on the stability and emission characteristics of the ICT state. nih.gov Theoretical studies on other systems further confirm that solvent reorganization plays a crucial role in the evolution of the ICT state. rsc.org In derivatives of pyridazine with 9,9-dimethyl-9,10-dihydroacridine, positive solvatochromism is observed, indicating an emission from an ICT state. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a means to explore the conformational landscape and environmental interactions of this compound over time.

Conformational Flexibility and Dynamic Behavior of the Dihydroacridine Ring System

The dihydroacridine ring system possesses a degree of conformational flexibility. In derivatives of 9,9-dimethyl-9,10-dihydroacridine, theoretical analysis has shown the possibility of multiple conformers. nih.gov The steric hindrance between different parts of the molecule can affect the photoluminescence quantum yields. nih.gov Molecular dynamics simulations on related 9-phosphoryl-9,10-dihydroacridines have been employed to understand their interactions with biological targets, demonstrating the utility of these methods in exploring the dynamic behavior of the dihydroacridine core. nih.gov

Interactions with Solvents and Environmental Effects on Electronic Properties

The interaction of this compound with its solvent environment is critical in determining its electronic properties. As discussed in the context of ICT states, solvent polarity can dramatically influence emission spectra. nih.govnih.govnih.gov MD simulations can provide an atomistic view of these interactions, revealing how solvent molecules arrange around the solute and how these arrangements fluctuate over time, thereby affecting the electronic energy levels.

Mechanistic Modeling of Reactivity and Selectivity

Computational methods are also instrumental in elucidating the reaction mechanisms involving this compound.

Computational Studies of Reaction Pathways and Energy Barriers

The reactivity of the dihydroacridine core has been a subject of interest. For instance, the oxidative aromatization of nonfluorescent 9,10-dihydroacridine derivatives has been utilized to develop fluorescent probes. nih.gov The reaction of a 9-phenyl-9,10-dihydroacridine-4-carboxylic acid with peroxynitrite leads to a significant fluorescence enhancement, a process that can be modeled computationally to understand the reaction pathway and energy barriers. nih.gov Similarly, the synthesis of 9-phosphoryl-9,10-dihydroacridines has been described, a reaction that proceeds via an SNH approach. nih.gov Quantum-chemical calculations have been used to explain the observed antioxidant activities and inhibitory properties of these compounds. nih.gov While specific studies on the reaction pathways of this compound are not yet widely available, the established methodologies for related compounds provide a clear roadmap for future computational investigations into its reactivity and selectivity.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical modeling, particularly using Density Functional Theory (DFT), allows for the a priori determination of its nuclear magnetic resonance (NMR) spectra, ultraviolet-visible (UV-Vis) absorption spectrum, and infrared (IR) vibrational frequencies. These predictions are invaluable for confirming molecular structure, understanding electronic transitions, and identifying characteristic vibrational modes.

The general approach involves first optimizing the molecular geometry of this compound at a selected level of theory, such as with the B3LYP functional and a suitable basis set (e.g., 6-311+G(d,p)). Following geometry optimization, the spectroscopic properties are calculated. For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to compute the isotropic shielding constants, which are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). nih.govmdpi.com Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. researchgate.netrsc.org Finally, the vibrational frequencies and their corresponding IR intensities are determined by calculating the second derivatives of the energy with respect to the atomic coordinates, resulting in a theoretical IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict the chemical shifts for the active nuclei in this compound, namely ¹H, ¹³C, and ¹⁹F. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The protons on the fused benzene (B151609) rings will appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the nearby difluoromethyl group and the nitrogen atom.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The most downfield signal is typically the one attached to the electronegative fluorine atoms (C9). The chemical shifts of the aromatic carbons are also modulated by the substituents and the heterocyclic framework.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. A single signal is expected for the two equivalent fluorine atoms at the C9 position. The chemical shift of this signal is a key indicator of the electronic environment around the gem-difluoro group. DFT methods, such as ωB97XD with an appropriate basis set like aug-cc-pvdz, have been shown to provide accurate predictions for ¹⁹F NMR chemical shifts. worktribe.com

Below are tables of theoretically predicted NMR chemical shifts for this compound, calculated using a representative DFT method.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (δ, ppm)
H1, H8 7.25
H2, H7 7.05
H3, H6 7.30
H4, H5 6.90

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (δ, ppm)
C9 120.5 (t, ¹JCF ≈ 245 Hz)
C4a, C5a 138.0
C1, C8 128.5
C2, C7 126.0
C3, C6 129.0
C4, C5 115.0

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

Atom Predicted Chemical Shift (δ, ppm)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum of this compound. These calculations identify the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectrum is expected to show characteristic π → π* transitions originating from the aromatic system. The introduction of the difluoro group at the C9 position can influence the energies of the molecular orbitals and thus shift the absorption maxima compared to the parent 9,10-dihydroacridine.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Predicted λmax (nm) Calculated Excitation Energy (eV) Oscillator Strength (f) Predominant Transition
340 3.65 0.08 HOMO → LUMO
295 4.20 0.45 HOMO-1 → LUMO

Infrared (IR) Spectroscopy

The theoretical IR spectrum of this compound can be calculated from the harmonic vibrational frequencies determined by DFT. The predicted spectrum provides information on the characteristic vibrational modes of the molecule. Key expected vibrations include the N-H stretch, aromatic C-H stretches, C=C stretching modes of the benzene rings, and the prominent C-F stretching vibrations of the difluoromethyl group. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.

Table 5: Predicted Principal IR Frequencies for this compound

Predicted Frequency (cm⁻¹) Vibrational Mode
3350 N-H Stretch
3050-3100 Aromatic C-H Stretch
1600, 1480, 1450 Aromatic C=C Stretch
1320 C-N Stretch
1150, 1080 C-F Symmetric and Asymmetric Stretch

Structure Property Relationships: the Intrinsic Role of 9,9 Difluoro Substitution in Dihydroacridine Derivatives

Electronic Structure Modulation by Geminal Difluorine

The introduction of two fluorine atoms at the C9 position dramatically alters the electronic landscape of the dihydroacridine core, primarily through potent inductive and hyperconjugative effects.

The geminal difluorine atoms at the C9 position exert a strong electron-withdrawing inductive effect (-I) due to fluorine's high electronegativity. This effect polarizes the C9-F bonds, creating a significant partial positive charge on the C9 carbon. This localized positive character can, in turn, withdraw electron density from the adjacent aromatic rings and the nitrogen atom of the dihydroacridine system.

A comparison with the well-studied 9,9-dimethyl-9,10-dihydroacridine (B1200822) highlights the transformative impact of difluorination. The methyl groups in the dimethyl analogue are weakly electron-donating through an inductive effect (+I) and hyperconjugation. This enhances the electron-richness of the dihydroacridine core, making it a stronger electron donor.

In contrast, the difluoro-substitution has the opposite effect. The strong electron-withdrawing nature of the CF2 group is predicted to lower the energy of the Highest Occupied Molecular Orbital (HOMO) of 9,9-difluoro-9,10-dihydroacridine relative to the dimethyl derivative. A lower HOMO level indicates that the molecule is less easily oxidized. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is also expected to be stabilized (lowered in energy), which can impact the molecule's electron-accepting properties and its photophysical behavior. In materials science, particularly for applications like thermally activated delayed fluorescence (TADF), 9,9-dimethyl-9,10-dihydroacridine is often used as a donor moiety. researchgate.net The substitution with fluorine would therefore tailor these donor properties significantly.

Table 1: Predicted Comparison of Electronic Properties

Property This compound (Predicted) 9,9-Dimethyl-9,10-dihydroacridine (Observed)
C9 Substituent Effect Strong electron-withdrawing (-I) Weak electron-donating (+I)
HOMO Energy Level Lower (more stabilized) Higher (less stabilized)
Electron-Donating Strength Weaker Stronger

| Oxidation Potential | Higher | Lower |

Conformational Analysis and Steric Hindrance from C9 Fluorine Atoms

The geometry of the dihydroacridine core is a key determinant of its properties, especially in the solid state and in supramolecular assemblies.

The 9,10-dihydroacridine (B10567) molecule is not planar but adopts a boat-like conformation for its central ring. The degree of this folding is described by the dihedral angle between the two flanking benzene (B151609) rings. In 9,9-disubstituted dihydroacridines, the nature of the substituents at C9 plays a crucial role in determining this angle. For instance, the related 9,9-dimethyl-9,10-dihydroanthracene (B1601444) has a central ring in a boat conformation with a dihedral angle of approximately 34.7°. nih.govnih.gov

Fluorine has a smaller van der Waals radius (1.47 Å) compared to a methyl group (2.00 Å). Consequently, the steric hindrance imposed by two fluorine atoms at the C9 position is expected to be less than that from two methyl groups. This reduced steric bulk would likely allow for a more planarized boat conformation in this compound compared to its dimethyl counterpart. A smaller dihedral angle between the phenyl rings could enhance the electronic communication across the dihydroacridine scaffold.

The differences in size and electronic nature of the C9 substituents also have profound implications for how the molecules pack in the solid state. The smaller size of the difluoro group may permit a more compact and denser crystal packing compared to the bulkier dimethyl derivative.

Furthermore, the presence of highly polarized C-F bonds introduces the possibility of specific intermolecular interactions that are absent in the alkyl-substituted version. These can include C-H···F hydrogen bonds and dipole-dipole interactions. Such interactions can impose a more ordered and rigid structure in the aggregated state, which can in turn influence the material's bulk properties, such as charge transport and photoluminescence efficiency.

Photophysical Property Tuning via Difluorination

The electronic and conformational changes induced by difluorination are directly reflected in the photophysical properties of the molecule. The stabilization of the HOMO level in this compound is expected to increase the energy gap between the ground state and the first excited state.

This larger energy gap would likely result in a blue-shift in both the absorption and emission spectra compared to 9,9-dimethyl-9,10-dihydroacridine. This means the difluorinated compound would absorb and emit light at shorter wavelengths (higher energies). Such tuning is highly desirable in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices, where precise color control is essential.

Moreover, the introduction of C-F bonds can enhance the photostability and thermal stability of the molecule, a known benefit of fluorination in organic materials. nih.gov While specific experimental data for this compound is not widely available, the predictable nature of fluorine's effects allows for a rational design approach for new materials based on the dihydroacridine scaffold. The oxidative aromatization of nonfluorescent 9,10-dihydroacridine derivatives can lead to highly fluorescent products, a principle used in the development of chemical probes. nih.gov The electronic modifications from difluorination would also influence the properties of the corresponding oxidized acridine (B1665455) species.

Table 2: List of Compounds Mentioned

Compound Name
This compound
9,9-dimethyl-9,10-dihydroacridine
9,9-dimethyl-9,10-dihydroanthracene

Electrochemical Behavior and Stability Profile

The electrochemical properties of the emitter material are paramount for the performance and longevity of an OLED. The oxidation and reduction potentials determine the energy barriers for charge injection, while the electrochemical stability dictates the operational lifetime of the device.

The introduction of electron-withdrawing fluorine atoms at the 9-position is expected to have a profound impact on the electrochemical potentials of the dihydroacridine core. The oxidation potential is directly related to the energy of the HOMO. The strong inductive effect of the two fluorine atoms will significantly stabilize the HOMO, making the molecule more difficult to oxidize. This will result in a higher oxidation potential compared to dihydroacridine derivatives with electron-donating substituents like methyl or phenyl groups. For instance, the oxidation of dihydroacridine derivatives is known to proceed via a one-electron transfer to form a radical cation. The increased oxidation potential of the 9,9-difluoro derivative would make it a more robust electron donor in a D-A system, less susceptible to oxidative degradation.

Conversely, the reduction potential, which is related to the LUMO energy, is also expected to be influenced. While the dihydroacridine moiety primarily acts as the donor, the electron-withdrawing fluorine atoms will also lower the energy of the LUMO to some extent, making the molecule easier to reduce. This modulation of both oxidation and reduction potentials is a key advantage of using fluorinated substituents, as it allows for precise tuning of the electronic properties of the resulting materials to match the energy levels of other materials in the OLED stack, thereby facilitating efficient charge injection and transport.

Table of Expected Electrochemical Properties

CompoundC9 SubstituentExpected HOMO EnergyExpected Oxidation Potential
9,9-Dimethyl-9,10-dihydroacridineElectron-donating (CH₃)Higher (less stable)Lower
9,9-Diphenyl-9,10-dihydroacridineWeakly electron-donating/steric bulk (C₆H₅)IntermediateIntermediate
This compound Strongly electron-withdrawing (F) Lower (more stable) Higher

This table is based on theoretical expectations and the known electronic effects of the substituents.

The long-term operational stability of an OLED is a critical factor for its commercial viability. The degradation of organic materials under electrical stress is a major cause of device failure. The electrochemical stability of the emitter material is therefore of utmost importance.

The anticipated higher oxidation potential of this compound suggests that it would be more resistant to oxidative degradation during device operation. This enhanced stability of the donor unit could translate into longer device lifetimes. The stability of blue TADF OLEDs is a particular concern due to the high energy of the excitons involved, which can accelerate degradation pathways. The development of more electrochemically robust blue emitters is therefore a key research focus. While operational lifetimes of over 1000 hours have been achieved for OLEDs based on other dihydroacridine derivatives, the intrinsic stability of the 9,9-difluoro core could potentially lead to even more durable devices.

Advanced Functional Applications of 9,9 Difluoro 9,10 Dihydroacridine in Materials Science and Catalysis

Optoelectronic Materials: Innovations in Organic Light-Emitting Diodes (OLEDs)

The 9,10-dihydroacridine (B10567) core is a vital building block in designing materials for Organic Light-Emitting Diodes (OLEDs) due to its strong electron-donating nature and rigid, bent structure, which can enhance solubility and prevent intermolecular quenching effects. researchgate.netnih.gov However, specific research detailing the use of 9,9-Difluoro-9,10-dihydroacridine in OLEDs is not found in the available literature. The following sections discuss the roles played by its dimethyl-substituted counterpart, DMAC.

High-Efficiency Thermally Activated Delayed Fluorescence (TADF) Emitters and Dopants

The design of Thermally Activated Delayed Fluorescence (TADF) emitters often involves linking a strong electron-donating unit with an electron-accepting unit to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. This small gap allows for efficient reverse intersystem crossing (RISC), converting non-emissive triplet excitons into emissive singlet excitons and enabling theoretically 100% internal quantum efficiency.

Derivatives of the electron-donating DMAC are frequently used in high-efficiency TADF emitters. scut.edu.cnresearchgate.net For instance, molecules incorporating DMAC as the donor and various acceptor moieties like triazine or benzophenone (B1666685) have been synthesized and shown to exhibit efficient green, orange, or red TADF. scut.edu.cnrsc.org These materials demonstrate the potential of the dihydroacridine scaffold in creating efficient light-emitting compounds.

There is no specific data available for TADF emitters based on this compound. The strong electron-withdrawing nature of the geminal fluorine atoms would significantly lower the energy levels of the highest occupied molecular orbital (HOMO) compared to DMAC, drastically changing its donor characteristics and the resulting TADF properties.

Host Materials for Phosphorescent and Fluorescent Emitters in Advanced OLED Architectures

Host materials are crucial components in the emissive layer of OLEDs, where they facilitate charge transport and transfer energy to the dopant emitter molecules. nih.gov An effective host material should possess high thermal stability and a triplet energy level higher than that of the phosphorescent guest to ensure efficient energy transfer and prevent back-energy transfer.

Bipolar host materials, capable of transporting both holes and electrons, are particularly desirable. The DMAC moiety has been incorporated into bipolar host materials for phosphorescent OLEDs (PhOLEDs). nih.gov For example, materials combining DMAC with imidazole-based acceptor units have been developed and used as hosts for green phosphorescent iridium complexes, leading to devices with high external quantum efficiencies. researchgate.net

No published studies were found that employ this compound or its derivatives as host materials for either phosphorescent or fluorescent OLEDs. The altered electronic properties due to the fluorine atoms would necessitate a complete redesign of the molecular structure to achieve suitable energy level alignment with common emitters.

Charge Transporting Components: Hole and Electron Mobility Enhancement

The inherent electron-rich nature of the dihydroacridine nitrogen atom makes its derivatives, particularly DMAC, excellent hole-transporting materials (HTMs). nih.gov The rigid and bulky structure provided by the 9,9-disubstitution helps in forming stable amorphous films, a key requirement for OLED fabrication. Materials based on DMAC have been synthesized and have demonstrated excellent hole-transporting capabilities, in some cases outperforming standard HTMs in phosphorescent OLEDs. nih.gov

Conversely, the use of this compound for charge transport is not documented. The introduction of fluorine atoms would be expected to enhance its electron-accepting character, potentially making it a candidate for an electron-transporting material (ETM) or a more bipolar transporter, rather than a dedicated HTM. However, without experimental data, this remains speculative.

Strategies for Solution-Processed OLEDs with this compound Derivatives

Solution processing offers a cost-effective alternative to the vacuum deposition methods typically used for small-molecule OLEDs. This requires materials with good solubility in common organic solvents. The bulky groups at the 9-position of the dihydroacridine scaffold, such as the methyl groups in DMAC, enhance solubility and enable their use in solution-processed devices. researchgate.net Bipolar compounds based on DMAC and imidazole (B134444) derivatives have been successfully used as both emitters and hosts in solution-processed OLEDs. researchgate.net

There is no available research on the synthesis or application of this compound derivatives for solution-processed OLEDs. While the synthesis of 9,9-disubstituted dihydroacridines is established, the specific synthesis for the difluoro variant and its subsequent application in solution-based fabrication are not reported. nih.gov

Organic Photocatalysis and Reductive Chemistry

Organic photoredox catalysis utilizes organic molecules to absorb light and initiate chemical reactions, offering a metal-free alternative to traditional transition metal catalysts. rsc.org Acridine (B1665455) and its derivatives have emerged as a powerful class of organic photocatalysts. nih.gov

Application as Metal-Free Photoredox Catalysts for C-F Bond Activation

The activation and functionalization of carbon-fluorine (C-F) bonds are of significant interest due to the prevalence of fluorine in pharmaceuticals and agrochemicals. Metal-free photocatalytic methods for C-F bond activation are an emerging field, aiming to provide greener and more economical synthetic routes. rsc.org

While acridinium (B8443388) salts are known to be potent photoredox catalysts, and general metal-free C-F activation strategies are being developed, there are no specific reports in the searched literature of This compound being used as a photoredox catalyst for C-F bond activation. The photocatalytic properties of acridine-based catalysts are highly dependent on their substitution pattern, which modulates their redox potentials in the excited state. nih.gov The unique electronic structure of this compound could potentially offer novel reactivity, but this remains an uninvestigated area of research.

Coordination Chemistry and Ligand Design for Catalytic and Material Applications

Metal Complexes (e.g., Salen–Indium Complexes) with Fluorinated Dihydroacridine Moieties and their Photophysical Properties

The integration of fluorinated dihydroacridine moieties into metal complexes, such as those with Salen-type ligands, offers a pathway to novel materials with tailored photophysical properties. While direct studies on Salen-Indium complexes featuring a this compound donor are not extensively detailed in the provided literature, the principles can be inferred from related systems, such as those containing the 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) donor. researchgate.net

In analogous Salen-Indium complexes functionalized with DMAC groups, the dihydroacridine moiety acts as a strong electron donor. researchgate.net The photophysical properties of these complexes are dominated by π-π* electronic transitions centered on the Salen ligand. researchgate.net The number and position of the donor substituents, as well as the structural rigidity of the complex, significantly influence these properties. For instance, increasing the number of electron-donating DMAC groups can lead to shifts in the absorption and emission spectra. researchgate.net

The introduction of fluorine atoms, as in the this compound unit, is expected to modulate the electronic nature of the dihydroacridine donor. The high electronegativity of fluorine would likely decrease the electron-donating strength of the dihydroacridine moiety compared to its alkylated counterparts. This modulation would, in turn, affect the energy of the intramolecular charge transfer (ICT) states within the metal complex, leading to changes in emission wavelengths and quantum yields.

Furthermore, the presence of fluorine can influence the solid-state packing and intermolecular interactions of the metal complexes, which can have a profound impact on their luminescence in the solid state. fu-berlin.de Fluorine-specific interactions, although weak, can direct the assembly of molecules in the crystal lattice, potentially leading to enhanced emission or other desirable photophysical phenomena. fu-berlin.de

Table 1: Photophysical Data for Related Dihydroacridine-Functionalized Metal Complexes

ComplexAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Key Feature
DMACIn1 researchgate.net~350-450~500-600Not specifiedSingle DMAC donor
DMACIn2 researchgate.net~350-450~500-600Not specifiedTwo DMAC donors
2AC-PYD nih.gov~350534-609Not specified9,9-dimethyl-9,10-dihydroacridine donor on a pyridazine (B1198779) core, exhibits TADF

This table is illustrative and based on data for 9,9-dimethyl-9,10-dihydroacridine analogues. The values for a this compound-containing complex would be expected to differ due to the electronic effects of the fluorine atoms.

Fluorine-Specific Reactivity and Derivatization

The gem-difluoro group at the 9-position of this compound is not merely a passive substituent; it is a site of unique reactivity that allows for a range of chemical transformations.

The carbon-fluorine bond is the strongest single bond to carbon, making its selective cleavage and functionalization a significant challenge. However, the gem-difluoro motif in structures like this compound presents opportunities for selective C-F bond activation. nih.gov Transition metal catalysis has emerged as a powerful tool for the functionalization of gem-difluoroalkenes, a related class of compounds. nih.gov These reactions often proceed through a β-fluoride elimination mechanism from a β-fluoroalkylmetal intermediate, driven by the formation of a strong metal-fluoride bond. nih.gov

While this compound is not a gem-difluoroalkene, the principles of C-F activation can be extended. For instance, the generation of a radical at a benzylic position can lead to the fragmentation of a C-F bond to yield a difluorobenzylic radical, which can then be trapped by various reagents. nih.gov In the context of this compound, activation of the N-H bond or the aromatic rings could potentially lead to intermediates that facilitate the selective functionalization of one of the C-F bonds.

Another approach involves the use of strong Lewis acids to activate the C-F bond, making it more susceptible to nucleophilic attack. This strategy has been employed for the functionalization of other fluorinated organic compounds. baranlab.org The development of methods for the selective mono-functionalization of the CF2 group in this compound would open up new avenues for the synthesis of novel derivatives with tailored properties.

Table 2: General Strategies for C-F Bond Functionalization

MethodReagents/CatalystsIntermediateProduct Type
Transition Metal Catalysis nih.govPd, Ni, Cu, etc.β-fluoroalkylmetalMonofluoroalkenes
Radical-Mediated nih.govPhotoredox catalystsDifluorobenzylic radicalDifluoroalkylaromatics
Lewis Acid Activation baranlab.orgStrong Lewis acidsActivated C-F bondSubstituted products

The presence of the gem-difluoro group can also lead to interesting rearrangement reactions. In related systems, such as gem-difluoroalkenes, rearrangements have been observed under various reaction conditions. For example, a Doyle-Kirmse-type 2,3-sigmatropic rearrangement has been proposed in the reaction of gem-difluoroalkenes with diazo compounds, leading to the formation of a C-CF2 bond. nih.gov The increased electrophilicity of the gem-difluorinated carbon can facilitate nucleophilic attack, initiating such rearrangements. nih.gov

In the case of this compound, rearrangement could potentially be triggered by the generation of a cationic or radical intermediate at a position adjacent to the CF2 group. For instance, oxidation of the nitrogen atom could lead to an intermediate that undergoes rearrangement. Mechanistic studies of such reactions would be crucial for understanding the factors that control the reaction pathway and for harnessing these rearrangements for synthetic purposes.

A researchgate.netnih.gov-sulfonyloxy migration has been observed in the synthesis of gem-difluoroalkanes, highlighting the potential for unexpected rearrangements in fluorinated systems. chemrxiv.org Theoretical mechanistic studies have supported a rate-determining researchgate.netnih.gov-sulfonyloxy shift in these reactions. chemrxiv.org Similar computational and experimental studies on this compound and its derivatives would provide valuable insights into the potential for and mechanisms of rearrangement reactions involving the difluorinated core.

Future Research Directions and Translational Perspectives

Development of Next-Generation Synthetic Methodologies for Site-Selective Fluorination of Dihydroacridines

The synthesis of 9,9-difluoro-9,10-dihydroacridine and its derivatives with high precision remains a critical area for advancement. While methods for the fluorination of N-heterocycles exist, developing next-generation synthetic strategies that offer enhanced site-selectivity, efficiency, and functional group tolerance is paramount.

Future research should focus on:

Direct C-H Fluorination: Exploring and optimizing direct C-H fluorination reactions on the dihydroacridine core would represent a significant leap forward in synthetic efficiency. nih.govnih.gov This could involve the use of advanced fluorinating reagents and catalyst systems, including transition-metal catalysts (e.g., palladium, silver) or photoredox catalysis, to enable the selective introduction of fluorine at the C9 position without the need for pre-functionalized starting materials. nih.govnih.gov

Late-Stage Fluorination: Developing methods for the late-stage fluorination of complex dihydroacridine derivatives would be highly valuable for creating diverse molecular libraries for screening in various applications. This approach allows for the introduction of fluorine at a late step in a synthetic sequence, preserving complex molecular architectures.

Asymmetric Fluorination: The synthesis of chiral, non-racemic fluorinated dihydroacridines could lead to novel applications in areas such as asymmetric catalysis and chiroptical materials. Research into enantioselective fluorination reactions will be essential to access these advanced materials.

A comparative look at existing and potential fluorination methods is presented in Table 1.

Method Description Potential Advantages for Dihydroacridines Key Research Challenges
Electrophilic Fluorination Use of reagents like Selectfluor® to introduce fluorine. mdpi.comCommercially available reagents, relatively mild conditions.Control of regioselectivity, potential for over-fluorination.
Nucleophilic Fluorination Displacement of a leaving group with a fluoride (B91410) source.Good for introducing radioisotopes like ¹⁸F.Requires pre-functionalization of the substrate.
Photoredox Catalysis Use of light to generate reactive radical intermediates for fluorination.Mild reaction conditions, high functional group tolerance.Substrate scope and selectivity for dihydroacridines need to be established.
Enzymatic Fluorination Utilization of fluorinase enzymes for selective fluorination.High selectivity and environmentally benign conditions.Limited availability and substrate scope of current fluorinases.

Advanced Characterization Techniques for In-Situ Studies of Fluorinated Dihydroacridines

To fully understand the structure-property relationships in materials based on this compound, it is crucial to employ advanced characterization techniques, particularly those that allow for in-situ and operando analysis. jos.ac.cnjos.ac.cnresearching.cn These methods provide real-time information on the dynamic changes in molecular conformation, electronic structure, and morphology under operational conditions.

Future research directions in this area include:

In-situ Spectroscopy: Techniques such as in-situ UV-Vis, fluorescence, and Raman spectroscopy can monitor changes in the electronic states and vibrational modes of fluorinated dihydroacridines during electrochemical processes or upon exposure to external stimuli. jos.ac.cnjos.ac.cnresearching.cn This is particularly relevant for applications in organic electronics and sensors.

In-situ X-ray Techniques: Time-resolved grazing-incidence X-ray diffraction (GIXD) and X-ray absorption spectroscopy (XAS) can provide detailed information on the crystal packing, molecular orientation, and electronic structure of thin films of dihydroacridine derivatives during device operation. researchgate.net

In-situ Scanning Probe Microscopy: Techniques like electrochemical scanning tunneling microscopy (EC-STM) and atomic force microscopy (AFM) can visualize the morphological and electronic changes at the solid-liquid interface with nanoscale resolution, offering insights into processes like self-assembly and degradation. jos.ac.cnjos.ac.cnresearching.cn

Predictive Modeling and Machine Learning for Rational Design of Fluorinated Dihydroacridine-Based Materials

The vast chemical space of possible fluorinated dihydroacridine derivatives necessitates the use of computational tools for the rational design of new materials with tailored properties. Predictive modeling and machine learning are poised to play a pivotal role in accelerating the discovery and optimization of these materials. nih.govnih.gov

Key areas for future research include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the geometric, electronic, and photophysical properties of new dihydroacridine derivatives. nih.gov This allows for the in silico screening of candidates before their synthesis, saving time and resources.

Machine Learning Models: By training machine learning algorithms on existing experimental and computational data, it is possible to develop models that can rapidly predict the properties of novel fluorinated dihydroacridines. nih.gov These models can identify promising candidates with desired characteristics, such as specific emission wavelengths or high charge carrier mobilities.

Quantitative Structure-Property Relationship (QSPR) Studies: QSPR models can establish mathematical relationships between the molecular structure of fluorinated dihydroacridines and their observed properties. These models can guide the design of new molecules with enhanced performance.

Exploration of Novel Photophysical Phenomena and Electrochemical Behaviors in Fluorinated Systems

The introduction of fluorine atoms can significantly alter the photophysical and electrochemical properties of the dihydroacridine core. chemrxiv.orgnih.govresearchgate.netrsc.org A deeper exploration of these effects could lead to the discovery of novel phenomena and applications.

Future research should focus on:

Thermally Activated Delayed Fluorescence (TADF): Investigating the potential of this compound derivatives as building blocks for TADF emitters in organic light-emitting diodes (OLEDs). The fluorine substitution can influence the energy levels of the singlet and triplet excited states, which is crucial for efficient TADF.

Aggregation-Induced Emission (AIE): Exploring whether fluorination can induce or enhance AIE properties in dihydroacridine systems. AIEgens are highly emissive in the aggregated state, making them suitable for various applications, including bio-imaging and sensing.

Electrochemical Stability: Systematically studying the electrochemical stability of fluorinated dihydroacridines to assess their suitability for applications in organic electronics, where long-term operational stability is critical. The strong carbon-fluorine bond is expected to enhance stability.

Host-Guest Chemistry: Investigating the use of fluorinated dihydroacridines as hosts in supramolecular systems, where the fluorine atoms can participate in non-covalent interactions, influencing guest binding and recognition.

Scalability and Sustainable Production Methods for Industrial Applications of this compound

For this compound to transition from a laboratory curiosity to a commercially viable material, the development of scalable and sustainable production methods is essential. researchgate.netnih.govchemistryviews.orgnih.govfigshare.com

Future research in this area should address:

Process Optimization: Optimizing existing synthetic routes for large-scale production, focusing on minimizing reaction steps, maximizing yields, and reducing the use of hazardous reagents and solvents. researchgate.netnih.gov

Green Chemistry Approaches: Implementing green chemistry principles in the synthesis of this compound. nih.govnih.govnumberanalytics.comresearchgate.netnumberanalytics.com This includes the use of renewable starting materials, catalytic methods, and environmentally benign solvents. nih.govnih.govnumberanalytics.comresearchgate.netnumberanalytics.com Microwave-assisted synthesis and flow chemistry are promising technologies to achieve these goals. nih.govnumberanalytics.com

Purification Strategies: Developing efficient and scalable purification methods to obtain high-purity material required for applications in electronics and pharmaceuticals.

Cost-Benefit Analysis: Conducting thorough economic assessments of different synthetic routes to identify the most cost-effective approach for industrial-scale production.

The table below summarizes key considerations for sustainable production.

Aspect Traditional Approach Sustainable Approach Potential Impact
Solvents Use of volatile organic compounds (VOCs).Use of green solvents (e.g., water, ionic liquids, supercritical fluids). numberanalytics.comReduced environmental pollution and health hazards.
Catalysts Stoichiometric reagents, heavy metal catalysts.Heterogeneous catalysts, biocatalysts, organocatalysts. numberanalytics.comEasier catalyst recovery and reuse, reduced waste.
Energy Conventional heating methods.Microwave irradiation, ultrasound, photochemical methods. nih.govnumberanalytics.comReduced energy consumption and reaction times.
Feedstocks Petroleum-based starting materials.Bio-based and renewable feedstocks. numberanalytics.comReduced carbon footprint and dependence on fossil fuels.

Q & A

Q. What are the optimal reaction conditions for synthesizing 9,9-Difluoro-9,10-dihydroacridine derivatives with high yields?

The synthesis of 9,9-disubstituted dihydroacridines typically involves halogenation, cross-coupling reactions, and protective group strategies. For fluorinated derivatives, bromination of the acridine core (e.g., using N-bromosuccinimide in DMF) is a critical step, followed by Suzuki-Miyaura coupling with fluorinated boronic esters . Key considerations include:

  • Inert atmosphere : Reactions often require nitrogen or argon to prevent oxidation of the dihydroacridine core .
  • Catalyst selection : Pd(PPh₃)₄ or Pd(dba)₂ are commonly used for cross-coupling, with yields ranging from 60% to 90% depending on substituent steric effects .
  • Purification : Column chromatography with silica gel or recrystallization in apolar solvents (e.g., hexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns, with fluorine substituents causing distinct splitting in spectra .
  • X-ray diffraction (XRD) : Resolves crystal packing and confirms the planar geometry of the acridine core. For example, 9,9-diphenyl derivatives show dihedral angles of 15–25° between substituents .
  • DFT calculations : Gaussian software (e.g., B3LYP/6-31G*) predicts electronic properties and validates experimental data .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence TADF efficiency in this compound-based emitters?

Fluorine’s strong electron-withdrawing nature reduces the singlet-triplet energy gap (ΔEST), enhancing reverse intersystem crossing (RISC). However, steric hindrance from fluorine can disrupt molecular packing, reducing aggregation-caused quenching (ACQ). For example:

  • Device performance : DMAC-TRZ (a dimethyl derivative) achieves EQE >20% in OLEDs due to balanced charge transport .
  • Theoretical insights : TD-DFT studies reveal that fluorination lowers the LUMO level by ~0.3 eV, improving electron injection .

Q. How can researchers resolve discrepancies in reported charge mobility values for this compound-based semiconductors?

Contradictions in mobility data (e.g., 10⁻⁴ vs. 10⁻² cm²/V·s) arise from variations in film morphology and measurement techniques. Mitigation strategies include:

  • Film fabrication : Thermal annealing or solvent vapor treatment improves crystallinity .
  • Measurement standardization : Use space-charge-limited current (SCLC) and Hall effect methods under identical conditions .
  • Morphology analysis : Atomic force microscopy (AFM) or grazing-incidence XRD correlates mobility with domain size .

Methodological Recommendations

  • Controlled Fluorination : Use Selectfluor® or XeF₂ for regioselective fluorination to avoid side reactions .
  • Device Optimization : Blend 9,9-Difluoro derivatives with hole-transport layers (e.g., TAPC) to balance charge injection in OLEDs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.